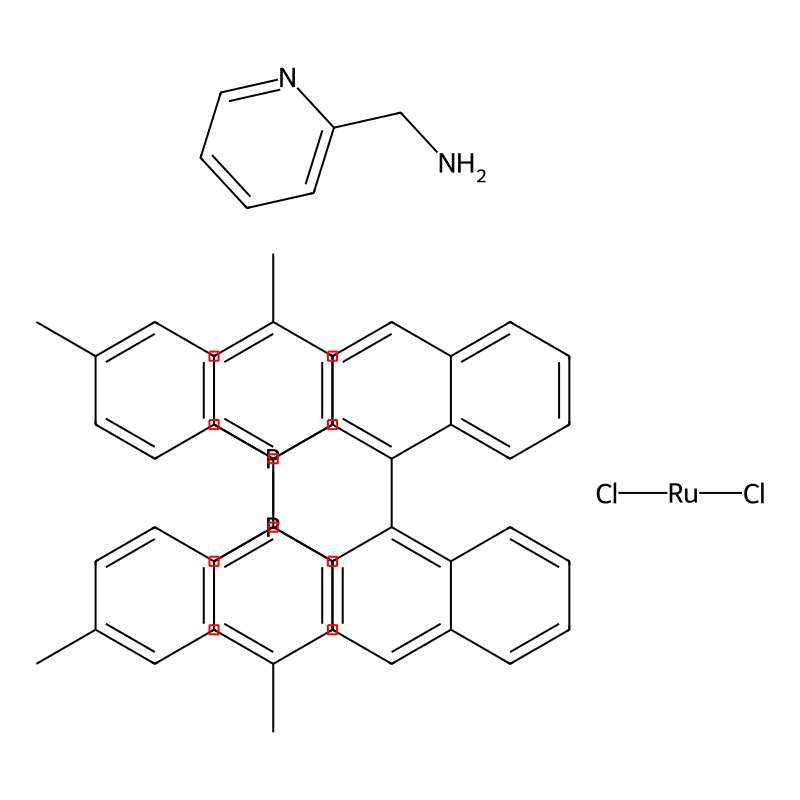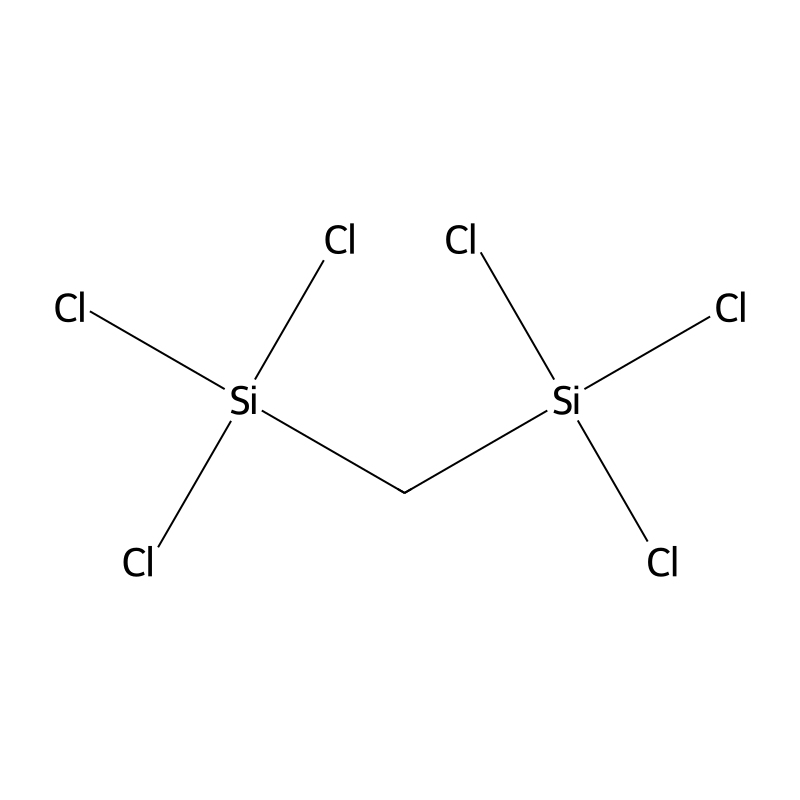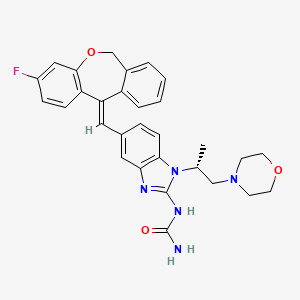(R)-Tol-Binap RuCl2 AMPY

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine is a chiral ruthenium complex characterized by its chemical formula C54H48Cl2N2P2Ru and CAS number 858116-31-1. This compound is notable for its role as a catalyst in asymmetric hydrogenation reactions, which are essential for the synthesis of chiral pharmaceuticals. The structure features a ruthenium center coordinated to two phosphine ligands derived from (R)-Tol-Binap and an aminomethylpyridine ligand, contributing to its effectiveness in enantioselective transformations .
Catalyst for Enantioselective Hydrogenation
(R)-Tol-Binap RuCl2 AMPY functions as a catalyst in enantioselective hydrogenation reactions. Enantioselective hydrogenation refers to a chemical reaction where a ketone is converted to an alcohol, with the ability to control which mirror image of the alcohol molecule is formed. This characteristic makes (R)-Tol-Binap RuCl2 AMPY a valuable tool for synthesizing specific chiral molecules for research in various fields including pharmaceuticals and materials science [].
(R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine is primarily utilized in asymmetric hydrogenation reactions. It has demonstrated efficiency in hydrogenating various substrates, particularly tert-alkyl ketones and imines, leading to high enantiomeric excesses. The reaction mechanism typically involves the coordination of the substrate to the metal center, followed by hydrogen transfer facilitated by the ruthenium complex .
While (R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine itself may not exhibit direct biological activity, its role as a catalyst in synthesizing biologically active compounds is significant. The chiral products obtained through its catalytic action can possess various pharmacological properties, making this compound crucial in pharmaceutical development .
The synthesis of (R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine typically involves several steps:
- Preparation of Ruthenium Complex: The initial step includes treating [RuCl2(C6H6)]2 with (R)-Tol-Binap to form the base complex.
- Coordination with Aminomethylpyridine: This complex is then reacted with 2-(aminomethyl)pyridine to introduce the aminopyridine ligand, resulting in the formation of the final product.
- Purification: The resulting complex is purified through crystallization or chromatography techniques to ensure high purity for catalytic applications .
(R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine finds extensive applications in:
- Asymmetric Hydrogenation: It is primarily used for the enantioselective reduction of ketones and imines, producing valuable chiral intermediates for pharmaceuticals.
- Catalytic Processes: Its high catalytic efficiency makes it suitable for various organic transformations, including transfer hydrogenation and reductive amination reactions .
Interaction studies have shown that (R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine exhibits strong coordination with substrates due to its chiral environment. The effectiveness of this catalyst can be influenced by factors such as solvent choice, temperature, and substrate structure. Studies have also explored its interactions with other ligands to enhance catalytic performance and selectivity .
Several compounds share structural similarities with (R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine, particularly in their use as catalysts for asymmetric synthesis:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| (R)-BINAP Ruthenium(II) Chloride | Contains BINAP ligands; widely used in asymmetric catalysis | Established track record in various hydrogenation reactions |
| (S)-Tol-Binap Ruthenium(II) Chloride | Enantiomer of (R)-Tol-Binap; similar catalytic properties | Used for synthesizing different chiral products |
| (R)-Xyl-P-Phos Ruthenium(II) Chloride | Incorporates xylidene-based phosphine ligands | Effective in different reaction conditions compared to Tol-Binap |
| (Dppf) Ruthenium(II) Chloride | Utilizes diphenylphosphinoferrocene ligands | Known for high activity in carbonyl transformations |
(R)-Tol-Binap Ruthenium(II) Chloride 2-(Aminomethyl)pyridine stands out due to its specific ligand arrangement that enhances enantioselectivity in asymmetric hydrogenation processes, making it a valuable tool in synthetic organic chemistry .








